Plerixafor 8HCl

Catalog No.
S548944
CAS No.
155148-31-5
M.F
C28H55ClN8
M. Wt
539.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Plerixafor 8HCl

CAS Number

155148-31-5

Product Name

Plerixafor 8HCl

IUPAC Name

1-[[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane;hydrochloride

Molecular Formula

C28H55ClN8

Molecular Weight

539.2 g/mol

InChI

InChI=1S/C28H54N8.ClH/c1-9-29-15-17-31-13-3-21-35(23-19-33-11-1)25-27-5-7-28(8-6-27)26-36-22-4-14-32-18-16-30-10-2-12-34-20-24-36;/h5-8,29-34H,1-4,9-26H2;1H

InChI Key

VZVSLNRDUPMOSZ-UHFFFAOYSA-N

SMILES

Array

solubility

Slightly soluble

Synonyms

1,1'-(1,4-phenylenebis(methylene))bis(1,4,8,11-tetraazacyclotetradecane)octahydrochloride dihydrate, 1,1'-(1,4-phenylenebis-(methylene))-bis-1,4,8,11-tetraazacyclotetradecane octahydrochloride dihydrate, AMD 3100, AMD 3329, AMD-3100, AMD-3329, AMD3100, bicyclam, JM 3100, JM3100, mezobil, mozobil, plerixafor, plerixafor hydrochloride, plerixafor octahydrochloride, RPA bicyclam

Canonical SMILES

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCCNCC3.Cl

The exact mass of the compound Plerixafor Octahydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Supplementary Records. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Plerixafor octahydrochloride (CAS 155148-31-5) is a highly selective bicyclam derivative and a potent, reversible antagonist of the CXCR4 chemokine receptor. By competitively blocking the interaction between CXCR4 and its cognate ligand CXCL12 (SDF-1α), it disrupts the retention signals that tether hematopoietic stem cells to the bone marrow stroma. Procured primarily as the highly water-soluble octahydrochloride salt, it serves as the definitive benchmark reagent for stem cell mobilization research, HIV-1 entry inhibition studies, and investigations into tumor microenvironment chemotaxis. Its standardized protonation state ensures precise molar dosing and reliable pharmacokinetics across both in vitro cellular assays and in vivo mammalian models [1].

Substituting the octahydrochloride salt with the Plerixafor free base (CAS 110078-46-1) introduces severe formulation and handling liabilities that compromise experimental reproducibility. The unprotonated free base is poorly soluble in aqueous media, necessitating the use of organic co-solvents like DMSO or complex, multi-step pH titration with strong acids to achieve physiological compatibility. Such interventions can introduce solvent toxicity in sensitive cell-based assays or alter the osmolarity of in vivo injectables, leading to injection-site reactions or variable absorption. Procuring the fully protonated 8HCl salt ensures immediate, complete dissolution in standard saline, guaranteeing precise stoichiometric dosing, eliminating co-solvent artifacts, and preserving the integrity of delicate biological models [1].

Aqueous Solubility and Direct Formulation Compatibility

Plerixafor octahydrochloride exhibits exceptional aqueous solubility compared to the plerixafor free base. While the free base requires organic solvents or extensive pH adjustment to dissolve, the 8HCl salt achieves concentrations exceeding 100 mg/mL directly in water or physiological saline. This allows for the immediate preparation of clear, isotonic solutions without the confounding effects of DMSO .

Evidence DimensionAqueous Solubility
Target Compound Data>100 mg/mL (freely soluble in water/saline)
Comparator Or BaselinePlerixafor free base (<1 mg/mL in water without pH adjustment; requires DMSO)
Quantified Difference>100-fold improvement in direct aqueous solubility without co-solvents
ConditionsStandard aqueous buffers or physiological saline (0.9% NaCl) at room temperature

Eliminates the need for toxic co-solvents like DMSO in cellular assays and simplifies the preparation of injectable formulations for animal models.

Synergistic Hematopoietic Stem Cell Mobilization

In vivo mobilization protocols utilizing Plerixafor 8HCl in combination with Granulocyte-Colony Stimulating Factor (G-CSF) yield significantly higher quantities of CD34+ hematopoietic stem cells than G-CSF monotherapy. The addition of Plerixafor 8HCl produces an approximate 2- to 3-fold increase in circulating CD34+ cell counts, peaking 6 to 10 hours post-administration, effectively overcoming poor baseline mobilization[1].

Evidence DimensionPeripheral blood CD34+ cell count increase
Target Compound Data2- to 3-fold increase in CD34+ cells (Plerixafor + G-CSF)
Comparator Or BaselineG-CSF monotherapy baseline
Quantified Difference200-300% enhancement in stem cell mobilization yield
ConditionsIn vivo subcutaneous administration following a 4-day G-CSF pre-treatment

Justifies the procurement of Plerixafor 8HCl as an essential synergistic agent for stem cell harvesting protocols where standard cytokine monotherapy is insufficient.

CXCR4 Receptor Antagonism Potency

As a highly selective antagonist, Plerixafor 8HCl effectively blocks the CXCR4 receptor, preventing the binding of CXCL12. In cell-free and in vitro assays, it demonstrates an IC50 of 44 nM for CXCR4 binding and an IC50 of 5.7 nM for inhibiting CXCL12-mediated chemotaxis, establishing it as a highly potent baseline inhibitor compared to non-specific chemokine blockers .

Evidence DimensionInhibitory Concentration (IC50)
Target Compound Data44 nM (CXCR4 binding); 5.7 nM (Chemotaxis inhibition)
Comparator Or BaselineBaseline CXCL12-mediated cellular responses
Quantified DifferenceNanomolar suppression of receptor activity and downstream chemotaxis
ConditionsIn vitro radioligand binding and chemotaxis assays

Provides researchers with a highly reliable, quantitative benchmark inhibitor for studying CXCR4-dependent pathways in oncology and immunology.

Solid-State Stability and Stoichiometric Reliability

The octahydrochloride salt form of Plerixafor provides a highly stable crystalline solid that maintains structural integrity for up to 3 years at -20°C. Unlike the free base, which contains eight basic amine groups (pKa 8.5–11.5) and can exhibit variable protonation states depending on ambient moisture, the fully protonated 8HCl salt ensures batch-to-batch stoichiometric consistency (MW 794.47 g/mol).

Evidence DimensionSolid-state handling and molar consistency
Target Compound Data100% protonated stable octahydrochloride salt (MW 794.47 g/mol)
Comparator Or BaselineUnprotonated free base (susceptible to variable ambient protonation)
Quantified DifferenceEnsures precise calculation of active pharmaceutical ingredient (API) molarity
ConditionsDesiccated storage at -20°C

Guarantees precise molar dosing and long-term reagent viability, which is critical for reproducible longitudinal studies and scale-up manufacturing.

In Vivo Stem Cell Mobilization Protocols

Plerixafor 8HCl is the optimal choice for researchers requiring rapid, high-yield mobilization of CD34+ hematopoietic stem cells in murine or primate models, particularly when used synergistically with G-CSF to overcome poor baseline mobilization [1].

Aqueous Injectable Formulation Development

Due to its >100 mg/mL water solubility, the 8HCl salt is the required form for developing isotonic subcutaneous injectables without the use of DMSO or complex acid-base titration, ensuring high processability and animal safety [1].

CXCR4/CXCL12 Axis Inhibition Assays

Procured as a benchmark antagonist for cell-based chemotaxis and calcium flux assays to evaluate the migration, invasion, and metastasis of CXCR4-expressing cancer cell lines in oncology research[1].

HIV-1 Viral Entry Blockade Studies

Utilized in virology assays as a highly selective blocker of CXCR4-tropic (X4) HIV strains, preventing the viral envelope glycoprotein gp120 from binding to the host cell co-receptor[1].

Physical Description

Solid

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

7

Exact Mass

538.4238215 Da

Monoisotopic Mass

538.4238215 Da

Heavy Atom Count

37

Appearance

Assay:≥98%A crystalline solid

Melting Point

131.5 °C

UNII

S915P5499N

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Drug Indication

Plerixafor is indicated in combination with granulocyte-colony stimulating factor (G-CSF) to mobilize hematopoietic stem cells (HSCs) to the peripheral blood for collection and subsequent autologous transplantation in patients with non-Hodgkin’s lymphoma or multiple myeloma.
Mozobil is indicated in combination with granulocyte-colony-stimulating factor to enhance mobilisation of haematopoietic stem cells to the peripheral blood for collection and subsequent autologous transplantation in patients with lymphoma and multiple myeloma whose cells mobilise poorly. ,
Adult patientsPlerixafor Accord is indicated in combination with granulocyte-colony stimulating factor (G-CSF) to enhance mobilisation of haematopoietic stem cells to the peripheral blood for collection and subsequent autologous transplantation in adult patients with lymphoma or multiple myeloma whose cells mobilise poorly (see section 4. 2). Paediatric patients (1 to less than 18 years)Plerixafor Accord is indicated in combination with G-CSF to enhance mobilisation of haematopoietic stem cells to the peripheral blood for collection and subsequent autologous transplantation in children with lymphoma or solid malignant tumours, either: - pre-emptively, when circulating stem cell count on the predicted day of collection after adequate mobilization with G-CSF (with or without chemotherapy) is expected to be insufficient with regards to desired hematopoietic stem cells yield, or- who previously failed to collect sufficient haematopoietic stem cells (see section 4. 2).
Myelosuppression caused by chemotherapy to treat malignant disorders, which requires an autologous haematopoietic stem cell transplant

Livertox Summary

Plerixafor is a small molecular antagonist of the cell-surface CXCR4 receptor that plays an important role in mobilization of hematopoietic stem and progenitor cells to the stroma of the bone marrow; blocking the receptor helps to mobilize stem cells from the marrow to peripheral blood allowing for collection of these cells by apheresis for hematopoietic cell transplantation. Plerixafor is generally well tolerated and has not been linked to serum enzyme elevations or to clinically apparent liver injury.

Drug Classes

Transplant Agents

NCI Cancer Drugs

Drug: Plerixafor
US Brand Name(s): Mozobil
FDA Approval: Yes
Plerixafor is approved to be used with granulocyte colony-stimulating factor (G-CSF) for: Multiple myeloma.
Non-Hodgkin lymphoma (NHL).
Plerixafor helps move stem cells from the bone marrow to the bloodstream so that they can be collected, stored, and then given back to the patient in autologous stem cell transplantation. Plerixafor is also being studied in the treatment of other types of cancer.

Pharmacology

Plerixafor is a bicyclam derivative that antagonizes CXCR4 by binding to three acidic residues in the ligand-binding pocket: Asp171, Asp262, and Glu288. Blood levels of CD34+ cells peaked at 9 hours after administration of 0.24 mg/kg plerixafor in healthy subjects. In patients that have non-Hodgkin’s lymphoma or multiple myeloma, blood levels of CD34+ peaked at 6 hours. In combination with a G-CSF, circulating CD34+ cells in the peripheral blood peaked at 9-14 hours.
Plerixafor is a bicyclam with hematopoietic stem cell-mobilizing activity. Plerixafor blocks the binding of stromal cell-derived factor (SDF-1alpha) to the cellular receptor CXCR4, resulting in hematopoietic stem cell (HSC) release from bone marrow and HSC movement into the peripheral circulation.

MeSH Pharmacological Classification

Anti-HIV Agents

ATC Code

L03AX16
L - Antineoplastic and immunomodulating agents
L03 - Immunostimulants
L03A - Immunostimulants
L03AX - Other immunostimulants
L03AX16 - Plerixafo

Mechanism of Action

Plerixafor inhibits the C-X-C chemokine receptor type 4 (CXCR4) on CD34+ cells and reversibly blocks the binding of its ligand, stromal cell-derived factor-1-alpha (SDF-1α). SDF-1α and CXCR4 play a role in the trafficking and homing of human hematopoietic stem cells (HSCs) to the marrow compartment. In the marrow, stem cell CXCR4 can help anchor HSCs to the marrow matrix, either directly via SDF-1α or through the induction of other adhesion molecules. By blocking the interaction between SDF-1α and CXCR4 with plerixafor, the mobilization of progenitor cells is triggered. Adding granulocyte-colony stimulating factor (G-CSF) to enhance CD34+ cell mobilization increases the yield of stem cells, an important determinant of graft adequacy.

KEGG Target based Classification of Drugs

Cytokines and receptors
Cytokine receptors
Chemokine receptors
CXCR4 (CD184) [HSA:7852] [KO:K04189]

Pictograms

Irritant

Irritant

Other CAS

110078-46-1

Absorption Distribution and Excretion

Plerixafor follows a two-compartment pharmacokinetic profile with first-order absorption and exhibits linear kinetics between 0.04 mg/kg and 0.24 mg/kg. The pharmacokinetic profile of plerixafor in healthy subjects was similar to the one observed in patients with non-Hodgkin’s lymphoma (NHL) and multiple myeloma (MM) who received plerixafor in combination with granulocyte-colony stimulating factor (G-CSF). In addition, the clearance of plerixafor has a significant relationship with creatinine clearance (CLCR). The population pharmacokinetic analysis showed that, with increasing body weight, a mg/kg-based dosage leads to a higher plerixafor exposure (AUC0-24h). However, NHL patients (<70 kg) given a fixed dose of 20 mg of plerixafor had an AUC0-10h 1.43-fold higher than the one detected in patients given 0.24 mg/kg of plerixafor. Therefore, a body weight of 83 kg was selected as an appropriate cut-off point to transition patients from fixed to weight-based dosing. Peak concentrations are reached in approximately 30-60 minutes (tmax) following subcutaneous injection. In patients given 0.24 mg/kg of plerixafor subcutaneously after receiving 4-days of G-CSF pre-treatment, the Cmax and AUC0-24 were 887 ng/ml and 4337 ng·hr/ml, respectively.
Plerixafor is mainly eliminated through urine. In healthy volunteers with normal renal function given 0.24 mg/kg of plerixafor, approximately 70% of the parent drug is excreted in urine in the first 24 hours. An _in vitro_ study with MDCKII and MDCKII-MDR1 cell models found that plerixafor is not a substrate or inhibitor of P-glycoprotein.
Plerixafor has an apparent volume of distribution of 0.3 L/kg.
Plerixafor has a total plasma clearance of 4.38 L/h, and a renal clearance of 3.15 L/h.

Metabolism Metabolites

Plerixafor is not metabolized by the liver and is not a metabolism-dependent inhibitor of major cytochrome P450 enzymes, including 1A2, 2C9, 2C19, 2D6 and 3A4. In addition, it does not induce cytochrome P450 1A2, 2B6, or 3A4 enzymes. Plerixafor is metabolically stable, and _in vivo_ studies in rats and dogs showed that the non-parent radiolabelled components in plasma and urine were Cu2+ complexes with plerixafor. This is consistent with the presence of two cyclam rings in plerixafor, which may act as potential chelating sites.

Wikipedia

Plerixafor

Biological Half Life

Plerixafor has a distribution half-life of 0.3 hours and a terminal population half-life of 5.3 hours in patients with normal renal function. In studies with healthy subjects and patients, the terminal half-life in plasma ranges between 3 and 5 hours. In patients with non-Hodgkin lymphoma, the terminal half-life of plerixafor is 4.4 hours, and in patients with multiple myeloma, the terminal half-life is 5.6 hours.

Use Classification

Human drugs -> Immunostimulants -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 09-12-2023

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